molecular formula C20H15ClN4O B2386194 3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-73-2

3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No. B2386194
CAS RN: 862811-73-2
M. Wt: 362.82
InChI Key: SHBPLOGOKMBBJQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, which is a part of your compound, are important fused bicyclic 5,6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the condensation of 2-aminopyridines with α-bromoketones . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5,6 heterocycle . The specific structure of “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” would need to be determined through computational methods or experimental analysis.


Chemical Reactions Analysis

The chemical reactions of “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyridines can undergo various reactions due to the presence of multiple reactive sites .

Future Directions

The future directions for research on “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” could include further exploration of its potential medicinal applications, particularly given the known bioactivity of imidazo[1,2-a]pyridines . Additionally, new synthetic methods could be developed to improve the efficiency and environmental impact of its synthesis .

properties

IUPAC Name

3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBPLOGOKMBBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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